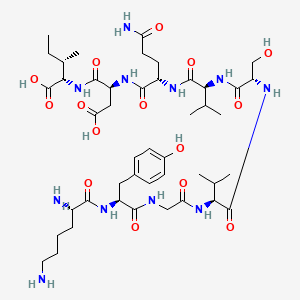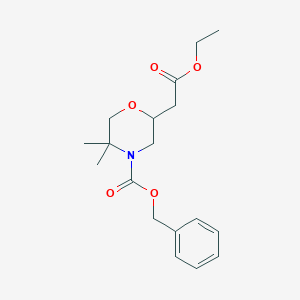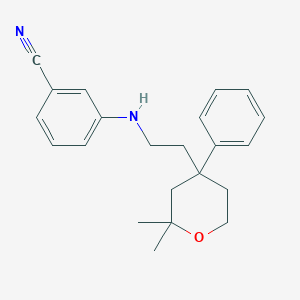
3-Ethyladenine-d5 (hydroiodide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyladenine-d5 (hydroiodide) is a deuterated labeled compound of 3-Ethyladenine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to study pharmacokinetics and metabolic profiles. The hydroiodide form of 3-Ethyladenine-d5 is particularly useful in various analytical and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyladenine-d5 (hydroiodide) typically involves the deuteration of 3-Ethyladenine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of 3-Ethyladenine-d5 (hydroiodide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is then purified and crystallized to obtain the hydroiodide form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyladenine-d5 (hydroiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Formation of oxidized derivatives of 3-Ethyladenine.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted adenine derivatives
Applications De Recherche Scientifique
3-Ethyladenine-d5 (hydroiodide) is widely used in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of nucleic acids and their derivatives.
Medicine: Utilized in pharmacokinetic studies to analyze drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of 3-Ethyladenine-d5 (hydroiodide) involves its incorporation into nucleic acids, where it can act as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification in various biological and chemical processes. This helps in understanding the molecular targets and pathways involved in the metabolism and action of nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyladenine: The non-deuterated form of the compound.
3-Methyladenine: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyladenine-d5 (hydroiodide) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more accurate and sensitive detection in analytical studies, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C7H10IN5 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine;hydroiodide |
InChI |
InChI=1S/C7H9N5.HI/c1-2-12-4-11-6(8)5-7(12)10-3-9-5;/h3-4,8H,2H2,1H3,(H,9,10);1H/i1D3,2D2; |
Clé InChI |
AYKDNIUCEMWZBY-LUIAAVAXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2.I |
SMILES canonique |
CCN1C=NC(=N)C2=C1N=CN2.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)

![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)






